molecular formula C8H10BFO3 B6293209 (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid CAS No. 2649471-84-9

(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid

Cat. No. B6293209
CAS RN: 2649471-84-9
M. Wt: 183.97 g/mol
InChI Key: AXVRWGFWTWBOCC-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H10BFO3 . It has a molecular weight of 183.97 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is 1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds, and reactions with diols and alpha-hydroxy ketones .


Physical And Chemical Properties Analysis

“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is a solid compound . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Coupling

This compound is used as a reagent in Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation of Lipophilic-tailed Monocationic Inhibitors

“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .

Stereoselective Desymmetrizing Rhodium-catalyzed Allylic Arylation

This compound is used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This reaction is a powerful method for the construction of stereogenic centers.

Solvent-free Catalytic C-H Functionalization Reactions

“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used in solvent-free catalytic C-H functionalization reactions . These reactions are important for the formation of carbon-carbon and carbon-heteroatom bonds.

Homocoupling Reactions

This compound is used in homocoupling reactions . These reactions involve the coupling of two identical organic substrates to form a new carbon-carbon bond.

Heck Reactions under Air

“(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid” is used in Heck reactions under air . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. It is harmful if swallowed and can cause serious eye irritation . It may also cause respiratory irritation .

Future Directions

As for future directions, boronic acids, including “(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid”, continue to be of interest in various fields, particularly in medicinal chemistry and materials science. Their unique reactivity and ability to form reversible covalent bonds with diols make them useful in the design of new pharmaceuticals and materials .

Mechanism of Action

Target of Action

(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester . This process is crucial in the functionalization of the compound, allowing it to interact with other molecules in a chemical reaction .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, facilitating the formation of carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling it to participate in various biochemical pathways .

Pharmacokinetics

Boronic acids are generally known for their stability, which can influence their absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of (4-Fluoro-2-methoxy-3-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a catalyst, the pH of the environment, and the temperature . Additionally, the stability of boronic acids can be influenced by exposure to air and moisture .

properties

IUPAC Name

(4-fluoro-2-methoxy-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVRWGFWTWBOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-2-methoxy-3-methylphenyl)boronic acid

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